3'-Hydroxymethyl-4-(dimethylamino)azobenzene
Overview
Description
3’-Hydroxymethyl-4-(dimethylamino)azobenzene is a bioactive chemical compound with the molecular formula C15H17N3O and a molecular weight of 255.32 g/mol . It is known for its vibrant color and is often used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxymethyl-4-(dimethylamino)azobenzene typically involves the diazotization of 4-(dimethylamino)aniline followed by coupling with 3-hydroxybenzaldehyde. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle larger quantities of chemicals. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems .
Chemical Reactions Analysis
Types of Reactions
3’-Hydroxymethyl-4-(dimethylamino)azobenzene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically convert the azo group to amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3’-Hydroxymethyl-4-(dimethylamino)azobenzene is widely used in scientific research due to its bioactive properties. Some of its applications include:
Chemistry: Used as a dye and in the study of azo compounds.
Biology: Employed in staining techniques and as a marker in various biological assays.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 3’-Hydroxymethyl-4-(dimethylamino)azobenzene involves its interaction with biological molecules. The compound can bind to proteins and nucleic acids, affecting their function. The azo group can undergo reduction in biological systems, leading to the formation of active metabolites that interact with cellular targets .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)azobenzene: Lacks the hydroxymethyl group, making it less hydrophilic.
3-Hydroxy-4-(dimethylamino)azobenzene: Similar structure but with different substitution patterns.
Methyl Red: Another azo dye with different substituents and applications.
Uniqueness
3’-Hydroxymethyl-4-(dimethylamino)azobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and dimethylamino groups allows for diverse chemical reactions and interactions with biological molecules .
Properties
IUPAC Name |
[3-[[4-(dimethylamino)phenyl]diazenyl]phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-18(2)15-8-6-13(7-9-15)16-17-14-5-3-4-12(10-14)11-19/h3-10,19H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXQGEYDRNHPCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801210636 | |
Record name | 3-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801210636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35282-69-0 | |
Record name | 3-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35282-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Hydroxymethyl-4-(dimethylamino)azobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035282690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801210636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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